4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for use in a variety of biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide involves the binding of the compound to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide depend on the specific enzyme that is being inhibited. Inhibition of carbonic anhydrase, for example, can lead to changes in pH and bicarbonate levels in the body, while inhibition of acetylcholinesterase can affect neurotransmitter signaling in the nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific physiological processes. However, the compound also has limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many potential future directions for research on 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide. One area of interest is the development of new compounds that can selectively inhibit specific enzymes with greater potency and specificity. Another area of research is the study of the compound's potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to understand the compound's mechanism of action and potential side effects in greater detail.
Synthesis Methods
The synthesis of 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide involves several steps, including the reaction of tert-butyl hydrazine with 4-chlorobenzaldehyde to form an intermediate product. This intermediate is then reacted with 5-nitro-2H-tetrazole in the presence of a catalyst to produce the final product.
Scientific Research Applications
One of the most promising applications of 4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide is in the field of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in a variety of physiological processes.
properties
IUPAC Name |
4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-10(9-21-19-14(18-20-21)22(24)25)16-17-13(23)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,17,23)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYXZXCEDPDNA-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CN2N=C(N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CN2N=C(N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
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